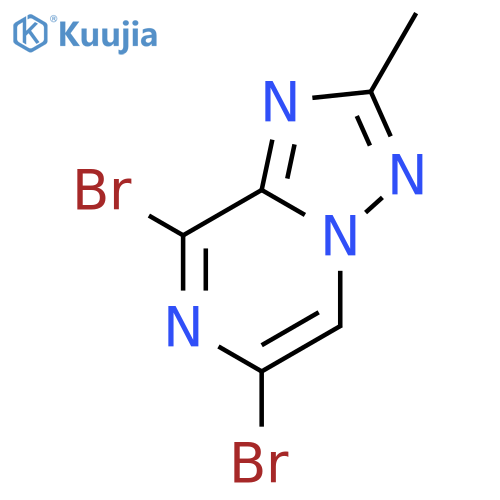

Cas no 1198475-31-8 (6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine)

6,8-ジブロモ-2-メチル-1,2,4-トリアゾロ[1,5-a]ピラジンは、ハロゲン化されたトリアゾロピラジン骨格を有する有機化合物です。その分子構造は、ブロモ基の導入により高い電子求引性を示し、医薬品中間体や材料科学分野での応用が期待されます。特に、ヘテロ環化合物の合成において、選択的反応性や安定性に優れている点が特徴です。また、結晶性の高い固体として取り扱いやすく、精密有機合成における出発原料としての有用性が認められています。

1198475-31-8 structure

商品名:6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine

CAS番号:1198475-31-8

MF:C6H4Br2N4

メガワット:291.930758476257

MDL:MFCD12406131

CID:1027193

PubChem ID:45588466

6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine 化学的及び物理的性質

名前と識別子

-

- 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

- 6,8-dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine

- AG-C-07389

- ANW-53181

- CTK5I8848

- MolPort-009-196-606

- QC-5363

- SCHEMBL19630162

- 6,8-dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine; QC-5363;

- 1198475-31-8

- AKOS005073865

- CS-0131476

- MFCD12406131

- A892401

- G69884

- DB-207333

- DTXSID40670665

- 6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine

-

- MDL: MFCD12406131

- インチ: InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3

- InChIKey: RRSNBXYGYCPJBV-UHFFFAOYSA-N

- ほほえんだ: CC1=NN2C=C(Br)N=C(C2=N1)Br

計算された属性

- せいみつぶんしりょう: 291.87822g/mol

- どういたいしつりょう: 289.88027g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM168707-1g |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 95%+ | 1g |

$*** | 2023-04-03 | |

| TRC | D069075-250mg |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 250mg |

$ 1185.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | K04658-1g |

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | >95% | 1g |

$650 | 2024-05-23 | |

| eNovation Chemicals LLC | D541724-100g |

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 97% | 100g |

$6000 | 2023-09-03 | |

| Aaron | AR0092RM-100mg |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 98% | 100mg |

$117.00 | 2025-02-13 | |

| Aaron | AR0092RM-250mg |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 98% | 250mg |

$200.00 | 2025-02-13 | |

| abcr | AB270671-1g |

6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine, 95%; . |

1198475-31-8 | 95% | 1g |

€956.50 | 2025-02-15 | |

| 1PlusChem | 1P0092JA-100mg |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 95% | 100mg |

$140.00 | 2023-12-26 | |

| Ambeed | A682622-1g |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 95% | 1g |

$599.0 | 2025-03-03 | |

| Ambeed | A682622-100mg |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

1198475-31-8 | 95% | 100mg |

$140.0 | 2025-03-03 |

6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1198475-31-8 (6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1198475-31-8)6,8-Dibromo-2-methyl-1,2,4triazolo1,5-apyrazine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):214.0/539.0